[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster
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Overview
Description
[3’aS-(3’aalpha,4’alpha,6’aalpha)]-Hexahydro-5,5-dimethyl-5’-oxo-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylicAcidMethylEster is a complex organic compound with a unique spiro structure This compound is characterized by its hexahydro and dimethyl groups, which contribute to its stability and reactivity
Preparation Methods
Common synthetic routes may involve the use of formaldehyde and 1,3-propanediol in the presence of Brønsted or Lewis acid catalysts . Industrial production methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carboxylic acid methyl ester group.
Polymerization: The compound can participate in polymerization reactions, forming polymers with unique properties.
Scientific Research Applications
[3’aS-(3’aalpha,4’alpha,6’aalpha)]-Hexahydro-5,5-dimethyl-5’-oxo-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylicAcidMethylEster has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other spiro compounds and cyclic acetals, such as:
1,3-Dioxane: A simpler cyclic acetal with similar reactivity but less structural complexity.
1,3-Dioxolane: Another cyclic acetal with different ring size and properties.
The uniqueness of [3’aS-(3’aalpha,4’alpha,6’aalpha)]-Hexahydro-5,5-dimethyl-5’-oxo-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylicAcidMethylEster lies in its spiro structure and the presence of multiple functional groups, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 5',5'-dimethyl-2-oxospiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-10,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROPDCSDJHHSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(=O)C(C3C2)C(=O)OC)OC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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